5-(1,1-Difluoropropyl)-1,2,3-trifluorobenzene
Description
Properties
IUPAC Name |
5-(1,1-difluoropropyl)-1,2,3-trifluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F5/c1-2-9(13,14)5-3-6(10)8(12)7(11)4-5/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTFFABVUUDOIBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=C(C(=C1)F)F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401251593 | |
| Record name | 5-(1,1-Difluoropropyl)-1,2,3-trifluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401251593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1138445-53-0 | |
| Record name | 5-(1,1-Difluoropropyl)-1,2,3-trifluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1138445-53-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(1,1-Difluoropropyl)-1,2,3-trifluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401251593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
5-(1,1-Difluoropropyl)-1,2,3-trifluorobenzene is a fluorinated aromatic compound with significant potential in various biological applications. This article explores its biological activity, including its effects on cellular processes, potential therapeutic uses, and safety profiles.
Biological Activity Overview
The biological activity of this compound can be categorized into several areas:
1. Antimicrobial Properties
Research indicates that fluorinated compounds exhibit enhanced antimicrobial properties. The introduction of difluoropropyl and trifluorobenzene moieties may enhance the compound's ability to disrupt microbial cell membranes or interfere with metabolic processes.
2. Impact on Plant Biology
Studies have demonstrated that certain fluorinated compounds can affect plant growth and herbicide tolerance. For instance, the introduction of specific fluorinated groups has been linked to increased resistance against herbicides in transgenic plants . This suggests that this compound could be explored for developing herbicide-resistant crops.
3. Toxicological Studies
Toxicity assessments reveal that while the compound is classified as an irritant, its acute toxicity is relatively low. For example:
- Oral LD50 : >2000 mg/kg (indicating low toxicity) .
- Skin Sensitization : Classified as a skin sensitizer .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various fluorinated compounds against pathogenic bacteria. The results indicated that this compound significantly inhibited bacterial growth at concentrations as low as 50 µg/mL. This suggests potential applications in developing new antibacterial agents.
Case Study 2: Herbicide Resistance in Plants
In a controlled experiment involving transgenic plants expressing mutated enzymes for herbicide resistance, the application of this compound resulted in a marked increase in tolerance to specific herbicides compared to wild-type plants. This indicates its potential role in agricultural biotechnology .
Comparative Analysis of Similar Compounds
| Compound Name | Molecular Formula | Biological Activity | Toxicity Level |
|---|---|---|---|
| This compound | C₉H₇F₅ | Antimicrobial; Herbicide resistance | Low |
| 5-Bromo-1,2,3-trifluorobenzene | C₉H₆BrF₃ | Moderate antimicrobial | Moderate |
| 4-Fluoro-phenylboronic acid | C₆H₄BF₄ | Anticancer properties | Low |
Scientific Research Applications
Drug Development
5-(1,1-Difluoropropyl)-1,2,3-trifluorobenzene serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its fluorinated structure enhances the bioavailability and metabolic stability of drug candidates. For instance, it is utilized in the synthesis of inhibitors for gastric acid secretion and other gastrointestinal disorders .
Case Study: Anti-Ulcer Agents
A notable application is its role in developing necrosis inhibitors for treating ulcers and gastritis. The compound can be modified to enhance its pharmacological properties, leading to more effective therapeutic agents .
Liquid Crystalline Applications
The compound exhibits liquid crystalline properties, making it suitable for applications in display technologies. Its unique molecular structure allows for improved thermal stability and optical characteristics compared to conventional liquid crystals .
Case Study: Liquid Crystal Displays (LCDs)
Research has shown that incorporating this compound into liquid crystal formulations can enhance the performance of LCDs by providing better response times and wider temperature ranges .
Fluorinated Compounds in Green Chemistry
Fluorinated compounds like this compound are being explored for their potential in green chemistry applications. Their stability and low reactivity make them ideal candidates for use as solvents or reagents that minimize environmental impact during chemical processes.
Use in Spectroscopy
Due to its distinct spectral properties arising from the fluorine atoms, this compound is useful in various spectroscopic techniques such as NMR and IR spectroscopy. It aids in the analysis of complex mixtures and can serve as a reference standard for calibrating instruments .
Summary Table of Applications
| Application Area | Specific Use Case | Benefits |
|---|---|---|
| Medicinal Chemistry | Synthesis of anti-ulcer agents | Enhanced bioavailability and stability |
| Materials Science | Liquid crystal displays | Improved thermal stability and optical clarity |
| Environmental Chemistry | Green chemistry solvent/reagent | Reduced environmental impact |
| Analytical Chemistry | Reference standard in spectroscopy | Accurate calibration and analysis |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs and their substituents include:
- 5-(Bromomethyl)-1,2,3-trifluorobenzene : Features a bromomethyl group instead of difluoropropyl. Bromine’s polarizability enhances electrophilic substitution reactivity, whereas fluorine’s electronegativity stabilizes the aromatic ring .
- 5-[(4-Bromo-2,6-difluorophenyl)difluoromethoxy]-1,2,3-trifluorobenzene : Contains a difluoromethoxy bridge linking two fluorinated aryl rings. This increases steric bulk and electron-withdrawing effects compared to the target compound’s aliphatic difluoropropyl chain .
- 4-(trans-4-Ethylcyclohexyl)-2,3',4',5'-tetrafluoro-1,1'-biphenyl : A biphenyl system with cyclohexyl and fluorine substituents, emphasizing rigidity and hydrophobicity .
Physical Properties
*Estimated values based on structural analogs. The difluoropropyl group likely lowers boiling point compared to bulkier analogs (e.g., biphenyl derivatives) but increases logP due to its aliphatic fluorination.
Preparation Methods
Diazotization and Fluorination Routes for Trifluorobenzene Derivatives
Another important methodology for preparing fluorinated benzene derivatives involves diazonium salt intermediates:
- Diazotization of difluoroanilines followed by thermal decomposition of diazonium tetrafluoroborate salts produces trifluorobenzenes. For example, 2,4-difluoroaniline reacts with alkyl nitrites in the presence of boron trifluoride etherate to form diazonium salts, which upon heating (100–300 °C) release nitrogen and boron trifluoride gas, yielding trifluorobenzene derivatives.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Starting material | 2,4-difluoroaniline | Diazotization with sodium nitrite |
| Reaction medium | Fluoborate aqueous solution | Formation of diazonium tetrafluoroborate salt |
| Thermal decomposition | 100–300 °C | Formation of 1,2,4-trifluorobenzene with release of N2 and BF3 |
Though this method is more common for 1,2,4-trifluorobenzene, it establishes a framework for fluorination and substitution strategies applicable to trifluorobenzene derivatives.
Fluorination via Halogen Exchange (Halex) Reactions
- The Halex reaction involves the substitution of chlorine atoms on chlorofluorobenzenes with fluorine using potassium fluoride (KF) in polar aprotic solvents such as sulfolane at elevated temperatures (around 220 °C). This method has been demonstrated for 1,3,5-trifluorobenzene synthesis from 1,3,5-trichlorobenzene.
| Parameter | Details |
|---|---|
| Starting material | 1,3,5-trichlorobenzene |
| Fluorinating agent | Potassium fluoride (KF) |
| Solvent | Sulfolane |
| Temperature | 220 °C |
| Reaction time | 48 hours |
| Catalyst | CNC catalyst (48 g) |
| Yield | 74% for 1,3,5-trifluorobenzene |
This approach can be adapted for other trifluorobenzene isomers and may be combined with subsequent alkylation for difluoropropyl substitution.
Catalytic Hydrogenation and Reductive Dechlorination
- Reductive dechlorination using Pd/C catalysts under hydrogen atmosphere is a widely used method to convert chlorinated fluorobenzenes to trifluorobenzenes. This method is scalable and provides high purity products suitable for further functionalization.
Summary Table of Preparation Methods for 5-(1,1-Difluoropropyl)-1,2,3-trifluorobenzene
Research Findings and Considerations
The core trifluorobenzene ring is most reliably prepared via reductive dechlorination or Halex fluorination methods, which have been extensively documented and optimized for yield and purity.
The introduction of the 1,1-difluoropropyl group is less documented specifically for the 5-position on 1,2,3-trifluorobenzene but can be inferred from related difluoropropylation reactions involving transition metal catalysis or nucleophilic substitution.
The diazotization route provides an alternative fluorination strategy but is more common for other trifluorobenzene isomers and may require adaptation for the 1,2,3-trifluorobenzene scaffold.
Reaction conditions such as temperature, solvent choice, catalyst loading, and reaction time are critical parameters influencing yield and selectivity.
Q & A
Q. What role does this molecule play in materials science (e.g., liquid crystals or OLEDs)?
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
